molecular formula C12H9Cl2N B13434467 4,7-Dichloro-3-cyclopropylquinoline

4,7-Dichloro-3-cyclopropylquinoline

Cat. No.: B13434467
M. Wt: 238.11 g/mol
InChI Key: XYBSBPBXNVQLQN-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-cyclopropylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 4 and 7 of the quinoline core and a cyclopropyl substituent at position 2. For instance, 4,7-dichloroquinoline—a key precursor—is synthesized from 3-chloroaniline through heterocyclization and decarboxylation, with subsequent treatment using phosphorus oxychloride to introduce chlorine atoms .

Quinoline derivatives are pivotal in medicinal chemistry, particularly as antimalarial and antibacterial agents. 4,7-Dichloroquinoline itself is a precursor to drugs like amodiaquine , while cyclopropyl-substituted quinolines (e.g., ciprofloxacin analogs) are associated with antibacterial activity .

Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

4,7-dichloro-3-cyclopropylquinoline

InChI

InChI=1S/C12H9Cl2N/c13-8-3-4-9-11(5-8)15-6-10(12(9)14)7-1-2-7/h3-7H,1-2H2

InChI Key

XYBSBPBXNVQLQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C3C=C(C=CC3=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-3-cyclopropylquinoline involves several steps:

    Hydrolysis and Acid Adjustment: 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester is hydrolyzed using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid.

    Decarboxylation: The 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid undergoes decarboxylation to produce 4-hydroxyl-7-chloroquinoline.

    Chlorination: The 4-hydroxyl-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline crude products.

    Refining: The crude products are refined in a one-step process to achieve a purity of more than 99%.

Industrial Production Methods

The industrial production of 4,7-Dichloro-3-cyclopropylquinoline follows the same synthetic route as described above. The process is simple, with high yield and purity at each step, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-3-cyclopropylquinoline undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position of the pyridine ring is highly reactive in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Phosphorus Oxychloride: Used in the chlorination step to introduce chlorine atoms.

    Sodium Hydroxide: Used in the hydrolysis step to prepare the carboxylic acid intermediate.

Major Products Formed

    Chloroquine: A typical reaction with a specific primary amine gives chloroquine in high yield.

Scientific Research Applications

4,7-Dichloro-3-cyclopropylquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It is an intermediate in the synthesis of hydroxychloroquine, which is used to treat malaria, rheumatoid arthritis, and lupus.

    Industry: The compound is used in the production of antimalarial drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3-cyclopropylquinoline is not fully understood. it is known to act as an intermediate in the synthesis of hydroxychloroquine, which exerts its effects by interfering with the growth of parasites in red blood cells. Hydroxychloroquine is believed to inhibit the action of heme polymerase, an enzyme crucial for the survival of the malaria parasite.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4,7-Dichloro-3-cyclopropylquinoline with three structurally related quinoline derivatives:

Compound Substituents Molecular Formula logPoct/wat Key Applications Reference
4,7-Dichloro-3-cyclopropylquinoline 4-Cl, 7-Cl, 3-cyclopropyl C12H8Cl2N ~3.8 (estimated<sup>†</sup>) Antibacterial/antimalarial R&D
4,7-Dichloroquinoline 4-Cl, 7-Cl C9H5Cl2N 3.542 Antimalarial precursor
4,7-Dichloro-3-methylquinoline 4-Cl, 7-Cl, 3-methyl C10H7Cl2N ~3.6 (estimated) Intermediate in drug synthesis
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-Cl, 1-cyclopropyl, 6-F, 4-oxo C13H9ClFNO3 1.72 (iLOGP) Antibacterial impurity

<sup>†</sup>Estimated based on cyclopropyl’s hydrophobicity relative to methyl groups.

Key Observations:

Substituent Effects on logP: The cyclopropyl group in 4,7-Dichloro-3-cyclopropylquinoline increases hydrophobicity compared to 4,7-dichloroquinoline (logP ~3.8 vs. 3.542). This aligns with the trend that bulky alkyl/aryl groups enhance membrane permeability . The 3-methyl analog shows slightly lower logP (~3.6) due to reduced steric bulk compared to cyclopropyl .

Functional Group Impact on Bioactivity: The 4-oxo and carboxylic acid groups in the ciprofloxacin impurity (row 4) reduce logP significantly (1.72), favoring solubility but limiting blood-brain barrier penetration . Chlorine atoms at positions 4 and 7 are critical for antimalarial activity, as seen in 4,7-dichloroquinoline-derived drugs .

Antimalarial vs. Antibacterial Roles
  • 4,7-Dichloroquinoline: Serves as a scaffold for antimalarials like amodiaquine. Its synthesis involves straightforward halogenation and cyclization steps .
  • 3-Cyclopropyl Derivatives: Cyclopropyl groups are prevalent in fluoroquinolone antibiotics (e.g., ciprofloxacin), where they enhance DNA gyrase inhibition . The title compound may bridge antimalarial and antibacterial applications.

Biological Activity

4,7-Dichloro-3-cyclopropylquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

4,7-Dichloro-3-cyclopropylquinoline is a derivative of quinoline, which is known for its diverse pharmacological properties. It serves as an intermediate in the synthesis of various quinoline derivatives, including hydroxychloroquine, which is used in treating malaria and autoimmune diseases. The synthesis of this compound typically involves multi-step processes that incorporate chlorination and cyclopropyl substitution at specific positions on the quinoline ring.

The exact mechanism of action for 4,7-Dichloro-3-cyclopropylquinoline is not fully elucidated; however, it is believed to exert its effects by interfering with cellular pathways involved in disease processes. For instance, as an intermediate in hydroxychloroquine synthesis, it may inhibit heme polymerase activity in malaria parasites, disrupting their growth within red blood cells.

Antimicrobial Properties

Research indicates that 4,7-Dichloro-3-cyclopropylquinoline exhibits antimicrobial activity. Studies have shown that compounds within the quinoline family can inhibit the growth of various bacterial strains and fungi. The compound's structural features contribute to its ability to penetrate microbial membranes effectively.

Anticancer Activity

Recent investigations into quinoline derivatives have highlighted their potential as anticancer agents. For example, some studies have reported that related compounds demonstrate significant inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis
AntimalarialInhibition of heme polymerase

Case Studies

Several case studies have been conducted to further explore the biological activity of quinoline derivatives:

  • Anticancer Screening : A study evaluated a series of quinoline derivatives for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents, suggesting enhanced potency .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of 4,7-Dichloro-3-cyclopropylquinoline against resistant bacterial strains. The compound showed promising results, inhibiting bacterial growth at concentrations comparable to traditional antibiotics.

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